molecular formula C14H18N6O B11180975 5,6-dimethyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidin-4(3H)-one

5,6-dimethyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidin-4(3H)-one

Cat. No.: B11180975
M. Wt: 286.33 g/mol
InChI Key: SPYGPKDVTQJZGX-UHFFFAOYSA-N
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Description

5,6-dimethyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine core substituted with a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidin-4(3H)-one typically involves the following steps:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Substitution with piperazine: The pyrimidine core is then reacted with piperazine derivatives in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, often using alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxides.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-dimethyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain molecular targets, making it a valuable scaffold for drug development.

Properties

Molecular Formula

C14H18N6O

Molecular Weight

286.33 g/mol

IUPAC Name

4,5-dimethyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)-1H-pyrimidin-6-one

InChI

InChI=1S/C14H18N6O/c1-10-11(2)17-14(18-12(10)21)20-8-6-19(7-9-20)13-15-4-3-5-16-13/h3-5H,6-9H2,1-2H3,(H,17,18,21)

InChI Key

SPYGPKDVTQJZGX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(NC1=O)N2CCN(CC2)C3=NC=CC=N3)C

Origin of Product

United States

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